molecular formula C11H14BrFOZn B14878379 3-Fluoro-4-i-pentyloxyphenylZinc bromide

3-Fluoro-4-i-pentyloxyphenylZinc bromide

Cat. No.: B14878379
M. Wt: 326.5 g/mol
InChI Key: SAWBALMUWRQNIO-UHFFFAOYSA-M
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Description

3-Fluoro-4-iso-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the formation of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-4-iso-pentyloxyphenylzinc bromide typically involves the reaction of 3-Fluoro-4-iso-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

3-Fluoro-4-iso-pentyloxyphenyl bromide+Zn3-Fluoro-4-iso-pentyloxyphenylzinc bromide\text{3-Fluoro-4-iso-pentyloxyphenyl bromide} + \text{Zn} \rightarrow \text{3-Fluoro-4-iso-pentyloxyphenylzinc bromide} 3-Fluoro-4-iso-pentyloxyphenyl bromide+Zn→3-Fluoro-4-iso-pentyloxyphenylzinc bromide

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Common reagents include halides, alkyl halides, and aryl halides.

    Conditions: These reactions are typically carried out in the presence of a palladium or nickel catalyst under an inert atmosphere.

Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: Employed in the preparation of polymers and other advanced materials.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.

Industry:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iso-pentyloxyphenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the fluoro and iso-pentyloxy groups, which stabilize the intermediate and enhance its reactivity .

Comparison with Similar Compounds

  • 3-Fluoro-4-n-pentyloxyphenylzinc bromide
  • 3-Fluoro-4-iso-butoxyphenylzinc bromide

Comparison:

Properties

Molecular Formula

C11H14BrFOZn

Molecular Weight

326.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-(3-methylbutoxy)benzene-5-ide

InChI

InChI=1S/C11H14FO.BrH.Zn/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;;/h4-6,9H,7-8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

SAWBALMUWRQNIO-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=C(C=[C-]C=C1)F.[Zn+]Br

Origin of Product

United States

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